Magnesium borohydride (Mg(BH4)2, CAS: 16903-37-0) is a high-performance complex hydride characterized by its exceptional gravimetric hydrogen density (14.9 wt%) and its strong, chloride-free reducing capabilities . In industrial and advanced research procurement, it is primarily valued as a next-generation solid-state hydrogen storage medium and as a non-corrosive precursor for magnesium-ion battery electrolytes [1]. Unlike standard alkali borohydrides, Mg(BH4)2 exhibits unique solubility in aprotic solvents like ethers, enabling distinct electrochemical stability [1]. This combination of properties makes Mg(BH4)2 a critical material for energy storage applications—spanning both liquid and advanced solid-state systems—where high reductive stability and compatibility with reactive metal anodes are strictly required [2].
Generic substitution of Magnesium borohydride with more common reducing agents or hydrogen carriers frequently fails due to critical differences in solubility, thermal desorption profiles, and electrochemical behavior [1]. For instance, substituting Mg(BH4)2 with Sodium borohydride (NaBH4) in aprotic synthesis or battery formulations is unviable because NaBH4 is essentially insoluble in ethereal solvents and lacks the necessary electrochemical compatibility . Similarly, while Lithium borohydride (LiBH4) offers a higher theoretical hydrogen capacity, its thermal desorption onset is significantly higher (>380 °C), imposing prohibitive thermal management penalties in solid-state storage systems [2]. In battery applications, substituting Mg(BH4)2 with conventional magnesium salts like Mg(ClO4)2 or organomagnesium chlorides leads to severe anodic passivation or chloride-induced corrosion of current collectors, rendering Mg(BH4)2 uniquely indispensable for stable, chloride-free electrochemical cycling[1].
In the evaluation of complex hydrides for solid-state hydrogen storage, the thermal onset of hydrogen desorption is a critical procurement metric. Pure Magnesium borohydride demonstrates a significantly more favorable decomposition profile compared to Lithium borohydride. Thermogravimetric analysis shows that Mg(BH4)2 initiates main hydrogen desorption at approximately 280 °C, whereas pure LiBH4 requires temperatures exceeding 380 °C before decomposition begins [1]. This >100 °C reduction in thermal onset dramatically lowers the energy penalty associated with hydrogen release.
| Evidence Dimension | Main hydrogen desorption onset temperature |
| Target Compound Data | ~280 °C (Mg(BH4)2) |
| Comparator Or Baseline | >380 °C (LiBH4) |
| Quantified Difference | >100 °C lower desorption onset temperature |
| Conditions | Thermogravimetric and mass spectrometry analysis of pure metal borohydrides under thermal decomposition. |
Allows engineers to design solid-state hydrogen storage systems with significantly lower thermal management requirements and improved net energy efficiency.
A major barrier in Mg-battery development is the corrosivity or passivating nature of conventional magnesium salts. Mg(BH4)2 provides a highly reductive, chloride-free environment that is uniquely compatible with magnesium metal anodes. When compared to conventional salts like Mg(ClO4)2 (which passivates the anode) or organomagnesium chlorides (which corrode non-inert current collectors), Mg(BH4)2 enables highly reversible Mg plating and stripping without hardware degradation [1]. In optimized ether solvents, it achieves a Coulombic efficiency of up to 67%, making it a superior baseline electrolyte precursor.
| Evidence Dimension | Current collector corrosion and anode passivation |
| Target Compound Data | Reversible Mg plating/stripping (non-corrosive, chloride-free) |
| Comparator Or Baseline | Mg(ClO4)2 and organomagnesium chlorides (cause severe passivation or chloride-induced corrosion) |
| Quantified Difference | Eliminates chloride-induced corrosion while maintaining high Coulombic efficiency. |
| Conditions | Electrochemical cycling in ether-based solvents with a Mg metal anode and non-inert current collectors. |
Enables the procurement of a safe, non-corrosive electrolyte precursor that prolongs the lifespan of battery testing hardware and commercial cell casings.
The choice of aprotic solvent critically dictates the electrochemical performance of Mg(BH4)2. Head-to-head testing of Mg(BH4)2 dissolved in Dimethoxyethane (DME) versus Tetrahydrofuran (THF) reveals massive performance disparities. A 0.1 M solution of Mg(BH4)2 in DME exhibits a 10-fold increase in current density and a Coulombic efficiency of 67%, compared to just 40% for a 0.5 M solution in THF [1]. This indicates that procurement of Mg(BH4)2 for liquid electrolytes must be paired with DME rather than THF to minimize overpotentials and maximize reversibility.
| Evidence Dimension | Coulombic efficiency and current density |
| Target Compound Data | 67% Coulombic efficiency; 10x higher current density (in DME) |
| Comparator Or Baseline | 40% Coulombic efficiency (in THF) |
| Quantified Difference | 27% absolute increase in Coulombic efficiency and an order-of-magnitude increase in current density. |
| Conditions | Cyclic voltammetry using 0.1 M Mg(BH4)2 in DME vs 0.5 M Mg(BH4)2 in THF with a Pt working electrode. |
Directs battery researchers to procure and formulate Mg(BH4)2 with DME rather than standard THF to achieve viable reversible cycling metrics.
For solid-state magnesium batteries, pure Mg(BH4)2 lacks sufficient room-temperature ionic conductivity. However, when used as a precursor to synthesize methylamine-coordinated derivatives (e.g., β-Mg(BH4)2·CH3NH2), it achieves a record high Mg2+ ionic conductivity of 1.50 × 10–4 S cm–1 at 25 °C [1]. This vastly outperforms pure Mg(BH4)2 and earlier ammonia-coordinated derivatives, which typically require elevated temperatures to reach comparable conductivities. The one-dimensional chain-like structure facilitated by the borohydride and methylamine ligands provides an optimal migration pathway for Mg2+ ions.
| Evidence Dimension | Room-temperature Mg2+ ionic conductivity |
| Target Compound Data | 1.50 × 10–4 S cm–1 at 25 °C (as β-Mg(BH4)2·CH3NH2) |
| Comparator Or Baseline | Negligible RT conductivity (pure Mg(BH4)2); lower RT conductivity for standard inorganic Mg electrolytes |
| Quantified Difference | Achieves record-high room-temperature conductivity for inorganic Mg solid electrolytes. |
| Conditions | Solid-state electrochemical impedance spectroscopy at 25 °C. |
Validates the procurement of Mg(BH4)2 as the essential starting material for synthesizing next-generation, high-conductivity solid-state magnesium battery electrolytes.
Due to its high gravimetric capacity (14.9 wt%) and lower thermal desorption onset compared to LiBH4, Mg(BH4)2 is the preferred complex hydride for advanced hydrogen storage research. It is specifically procured for developing solid-state fuel cell reservoirs where minimizing the thermal energy required for hydrogen release is a critical design constraint [1].
Mg(BH4)2 is the optimal precursor for formulating liquid electrolytes in rechargeable magnesium batteries. Because it allows for highly reversible Mg plating and stripping without the chloride-induced corrosion seen with organomagnesium halides or the passivation caused by Mg(ClO4)2, it is heavily utilized in cell testing environments. Formulations specifically utilizing Dimethoxyethane (DME) are recommended to maximize Coulombic efficiency[2].
In the development of all-solid-state magnesium batteries, pure Mg(BH4)2 is procured as a foundational building block. By coordinating it with neutral ligands such as methylamine, researchers can synthesize derivatives (like β-Mg(BH4)2·CH3NH2) that achieve record-breaking room-temperature Mg2+ ionic conductivity, overcoming the mobility limitations of traditional solid-state Mg salts [3].